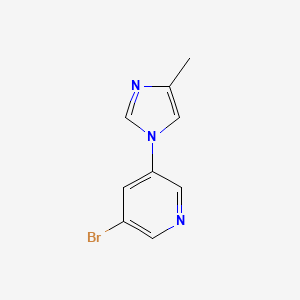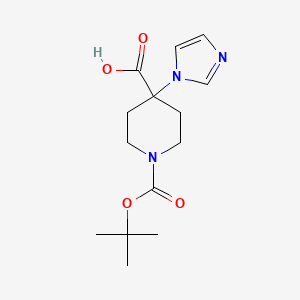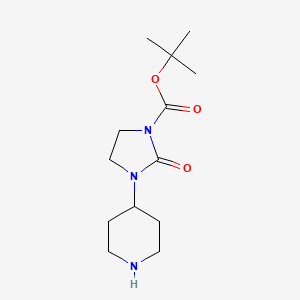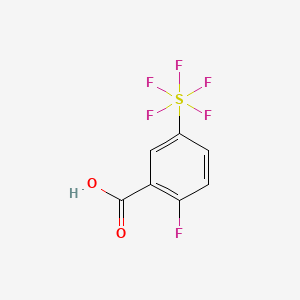
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate is a chemical compound with the CAS Number: 1018678-44-8 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,5-dimethylpyrrole with other reagents . For instance, 2,5-dimethylpyrrole reacts with phenyl ketone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl ketone. This product then reacts with trimethyl boron under reducing conditions to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde .Physical And Chemical Properties Analysis
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 250.32 .Applications De Recherche Scientifique
Synthesis and Characterization
- New Compound Synthesis : Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized, showcasing the diverse potential of pyrrole derivatives in chemical synthesis. This compound was characterized using IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis, highlighting the structural complexity and versatility of pyrrole-based compounds in organic chemistry (Idhayadhulla et al., 2010).
- Reactivity with Hydrazines : The reactivity of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines was explored, leading to mixtures of regioisomeric 3- and 5-substituted pyrazoles. This study showcases the chemical reactivity of pyrrole derivatives and their potential application in synthesizing various heterocyclic compounds (Mikhed’kina et al., 2009).
Anticancer Activity
- Antitumor Efficacy of Pyrrole-Substituted Indolinones : A novel pyrrole-substituted indolinone compound exhibited potent antitumor activity through G2/M cell cycle arrest, suggesting the potential therapeutic applications of pyrrole derivatives in cancer treatment (Xiong et al., 2010).
Antimicrobial Agents
- New Derivatives of Pyrrole with Antimicrobial Potential : The design and synthesis of new pyrrole derivatives with modifications of chlorine, amide, and 1,3-oxazole fragments were investigated for their potential as antimicrobial agents. Some compounds exhibited high anti-staphylococcus activity, highlighting the antimicrobial potential of pyrrole derivatives (2020).
Computational Studies
- Computational Study on Pyrrole Chalcone Derivatives : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, with quantum chemical calculations providing insight into its molecular structure and potential chemical reactivity. The study showcases the application of computational chemistry in understanding and predicting the behavior of pyrrole derivatives (Singh et al., 2014).
Mécanisme D'action
Target of Action
Compounds containing the indole nucleus, which is similar to the pyrrole ring in this compound, are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
ethyl 5-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-4-16-12(15)10-11(17-7-13-10)14-8(2)5-6-9(14)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMLMMIDJNOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189099 | |
| Record name | Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate | |
CAS RN |
1018678-44-8 | |
| Record name | Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)





